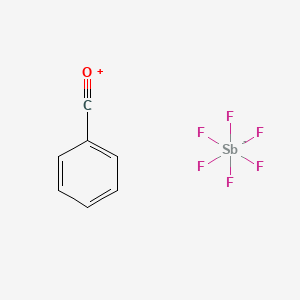
6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various therapeutic applications, particularly in the treatment of inflammatory and autoimmune conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination at the 6-alpha position, hydroxylation at the 17-alpha and 21 positions, and methylation at the 16-alpha position. The reaction conditions typically involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and hydroxylating agents, such as osmium tetroxide (OsO4) or selenium dioxide (SeO2) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process also includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities .
化学反应分析
Types of Reactions
6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-21-carboxylic acid, while reduction can produce 6-alpha-fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-diol .
科学研究应用
6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in research on glucocorticoid receptor interactions and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The compound exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, resulting in reduced inflammation and immune response .
相似化合物的比较
Similar Compounds
Fluocinolone Acetonide: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A widely used corticosteroid with potent anti-inflammatory and immunosuppressive effects.
Prednisolone: A commonly used glucocorticoid for treating various inflammatory and autoimmune conditions.
Uniqueness
6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione is unique due to its specific fluorination at the 6-alpha position, which enhances its receptor binding affinity and metabolic stability. This makes it particularly effective in reducing inflammation with potentially fewer side effects compared to other glucocorticoids .
属性
CAS 编号 |
378-59-6 |
|---|---|
分子式 |
C22H31FO4 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
(6S,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO4/c1-12-8-16-14-10-18(23)17-9-13(25)4-6-20(17,2)15(14)5-7-21(16,3)22(12,27)19(26)11-24/h9,12,14-16,18,24,27H,4-8,10-11H2,1-3H3/t12-,14-,15+,16+,18+,20-,21+,22+/m1/s1 |
InChI 键 |
OWHJNSYSENMCSN-QPUULIFRSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C)F |
规范 SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)CO)O)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


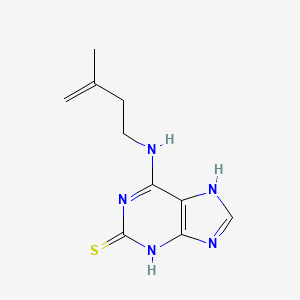
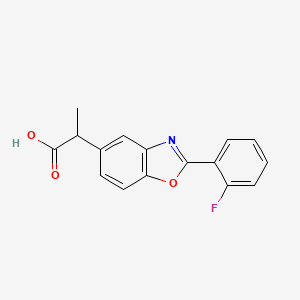

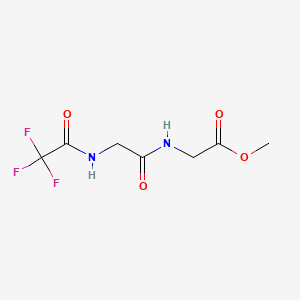
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
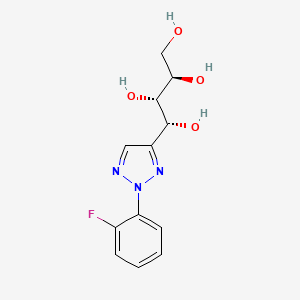
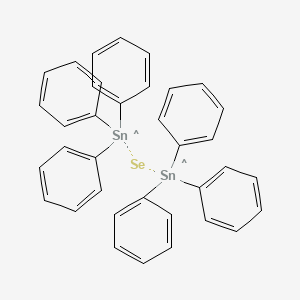
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
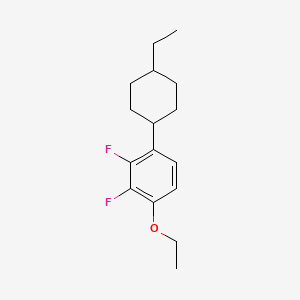
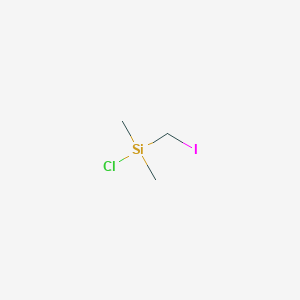
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)

